Fmoc-D-Lys(Trt)-OH

Descripción general

Descripción

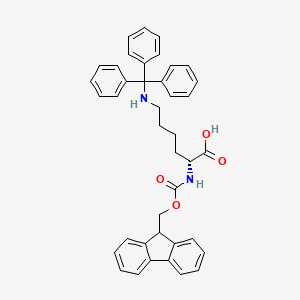

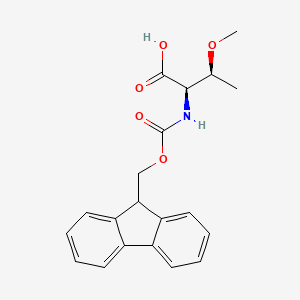

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hidrogeles basados en péptidos para aplicaciones biomédicas

Fmoc-D-Lys(Trt)-OH juega un papel crucial en la formación de hidrogeles basados en péptidos (PHG), que son materiales biocompatibles adecuados para una gama de aplicaciones biológicas, biomédicas y biotecnológicas . Estos hidrogeles se pueden utilizar para sistemas de administración de fármacos, proporcionando una liberación controlada de agentes terapéuticos. También se utilizan como herramientas de diagnóstico para la obtención de imágenes y tienen potencial en la ingeniería de tejidos debido a su capacidad para apoyar la adhesión, supervivencia y duplicación de las células.

Síntesis de péptidos en fase sólida (SPPS)

El compuesto es integral para el proceso de síntesis de péptidos en fase sólida, particularmente en la síntesis de péptidos complejos . El grupo Fmoc protege al grupo amino durante la síntesis, mientras que el grupo Trt protege la cadena lateral del residuo de lisina. Esta doble protección es esencial para el ensamblaje preciso de las cadenas peptídicas sin reacciones secundarias no deseadas.

Andamio para bioimpresión

Los derivados de this compound se han propuesto como andamios para aplicaciones de bioimpresión . La naturaleza anfipática de estos péptidos les permite autoensamblarse en estructuras estables que se pueden utilizar para crear tejidos bioimpresos en 3D, lo que es un avance significativo en la medicina regenerativa y el trasplante de órganos.

Investigación sobre enfermedades infecciosas

Las propiedades del compuesto se están estudiando en el contexto de las enfermedades infecciosas, donde podría utilizarse para desarrollar nuevos métodos para la administración de vacunas o agentes antimicrobianos . Su capacidad para formar hidrogeles podría ser particularmente útil para crear formulaciones de liberación lenta que mejoren la respuesta inmunitaria.

Desarrollo de aviones hipersónicos

Aunque no está directamente relacionado con this compound, las metodologías de investigación y los principios aplicados en su estudio pueden informar a otros campos, como el desarrollo de materiales para aviones hipersónicos de respiración de aire bajo el Laboratorio de Investigación de la Fuerza Aérea . La comprensión del autoensamblaje molecular y las propiedades de los materiales obtenidas del estudio de este compuesto puede contribuir a los avances en la ingeniería aeroespacial.

Mecanismo De Acción

Target of Action

The primary target of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid, also known as Fmoc-D-Lys(Trt)-OH, is the amino group of peptides during peptide synthesis . The compound is used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The fluorenylmethyloxycarbonyl (Fmoc) group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the solid phase peptide synthesis (SPPS), a method used for the synthesis of peptides in both research and industrial settings . The compound’s role in this pathway is to protect the amine group during the synthesis process .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting the amine group during synthesis, the compound ensures that the peptide chain is formed correctly .

Action Environment

The action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOOTQDKDICVJW-DIPNUNPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)

![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)